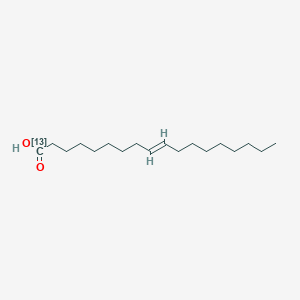
Elaidic-18-13c acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Elaidic-18-13c acid can be synthesized through the hydrogenation of polyunsaturated fatty acids. This process involves the partial hydrogenation of vegetable oils, where the cis double bonds of unsaturated fatty acids are converted to trans double bonds in the presence of a metal catalyst such as nickel . The reaction conditions typically include high temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrially, this compound is produced through the hydrogenation of vegetable oils. This process is carried out in large reactors where the oils are treated with hydrogen gas in the presence of a metal catalyst. The hydrogenation process is carefully controlled to achieve the desired level of saturation and trans configuration .
Analyse Des Réactions Chimiques
Types of Reactions
Elaidic-18-13c acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form peroxides and other oxidative products. This reaction is typically carried out in the presence of oxygen or other oxidizing agents.
Reduction: The compound can be reduced to form saturated fatty acids. This reaction involves the addition of hydrogen atoms to the double bond, converting it to a single bond.
Substitution: this compound can undergo substitution reactions where the hydrogen atoms on the carbon chain are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is commonly used.
Substitution: Halogens, acids, and bases are often used as reagents for substitution reactions.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Reduction: Stearic acid (a saturated fatty acid).
Substitution: Halogenated fatty acids, esters, and other substituted derivatives.
Applications De Recherche Scientifique
Elaidic-18-13c acid has various scientific research applications across different fields:
Chemistry: It is used as a model compound to study the behavior of trans fatty acids and their chemical properties.
Biology: Research on this compound focuses on its effects on cellular processes and its role in metabolic pathways.
Industry: It is used in the production of hydrogenated oils and as an additive in various food products.
Mécanisme D'action
Elaidic-18-13c acid exerts its effects through several molecular mechanisms:
Mitochondrial Dysfunction: It can lead to mitochondrial dysfunction by disrupting mitochondrial calcium fluxes and inducing oxidative stress.
Cholesterol Ester Transfer Protein Activity: This compound increases the activity of cholesterylester transfer protein, which lowers high-density lipoprotein cholesterol levels.
Endoplasmic Reticulum Stress: The compound can induce endoplasmic reticulum stress, leading to the activation of inflammatory pathways.
Comparaison Avec Des Composés Similaires
Elaidic-18-13c acid is often compared with other similar fatty acids, such as:
Oleic Acid: The cis isomer of elaidic acid, which has a cis double bond configuration. Unlike elaidic acid, oleic acid is considered beneficial for health.
Linoleic Acid: A polyunsaturated fatty acid with two cis double bonds. It is essential for human health and has different metabolic effects compared to elaidic acid.
This compound is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis counterparts. This trans configuration is associated with adverse health effects, making it a compound of interest in nutritional and medical research .
Propriétés
Formule moléculaire |
C18H34O2 |
|---|---|
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
(E)-(113C)octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+/i18+1 |
Clé InChI |
ZQPPMHVWECSIRJ-PMWCXAOQSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCC[13C](=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


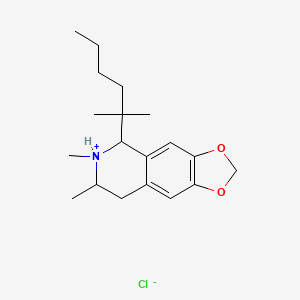
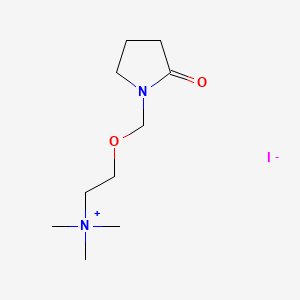
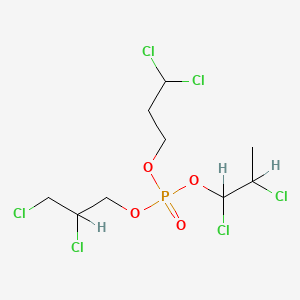
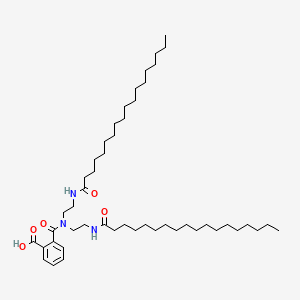
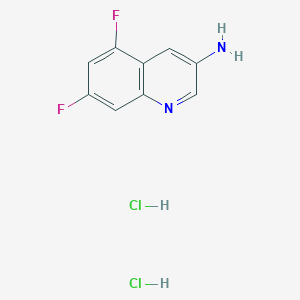
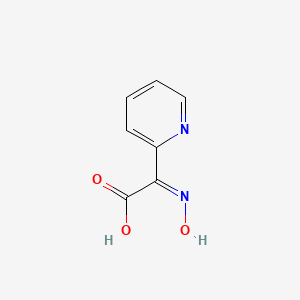
![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
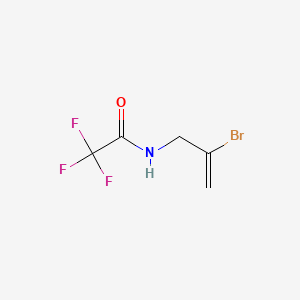
![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)
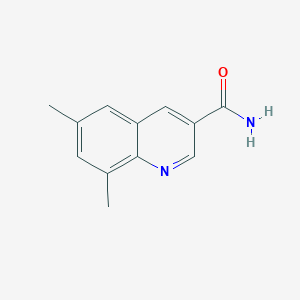
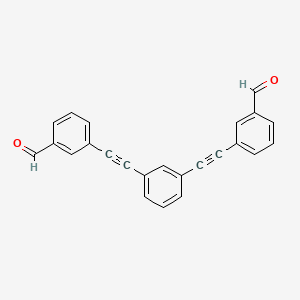
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)


